3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
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Overview
Description
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.1 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with bromine and methyl groups at the 4 and 3,5 positions respectively. This pyrazole ring is further substituted at the 1 position with a butyric acid group .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature .Scientific Research Applications
Synthesis Methodologies and Derivative Formation
An efficient route for the synthesis of derivatives such as 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids through regioselective halogenation and Strecker synthesis showcases the versatility of pyrazole derivatives in chemical synthesis. This method facilitates the creation of compounds with potential applications in various fields of research, including medicinal chemistry and material science (Heim-Riether, 2008).
Corrosion Inhibition
Research into the corrosion inhibition properties of bipyrazole derivatives, including compounds related to 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, has demonstrated significant potential. These studies reveal that such compounds can effectively inhibit the corrosion of metals in acidic environments, highlighting their importance in industrial applications where corrosion resistance is crucial (Hmamou et al., 2015).
Antimicrobial Properties
Compounds derived from pyrazole chemistry have been investigated for their antimicrobial properties. For example, the construction of new polyheterocyclic ring systems based on 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has shown promising results in in vitro antibacterial evaluations, indicating the potential use of these compounds in developing new antimicrobial agents (Abdel‐Latif et al., 2019).
Metal Complex Formation and Catalysis
The ability of pyrazole derivatives to form complexes with metals such as ruthenium and palladium has been explored, leading to insights into their structural properties and reactivity. These complexes have applications in catalysis and material science, demonstrating the broad utility of pyrazole-based compounds in scientific research. Studies have shown that such complexes can be used in substitution reactions and oligomerization processes, offering valuable tools for synthetic chemistry (Omondi et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(4-8(13)14)12-7(3)9(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQXNUHEEQWCAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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